4-[(4-CHLOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Description
4-[(4-CHLOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methanesulfonyl group, and a tetrahydroquinoxalinone core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-7-5-11(6-8-12)10-22(20,21)18-9-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOGUFLRBOQVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Methanesulfonyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Cyclization to Form the Tetrahydroquinoxalinone Core: The intermediate is then reacted with an appropriate diamine, such as o-phenylenediamine, under acidic conditions to form the tetrahydroquinoxalinone core. This step may require heating to facilitate the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The tetrahydroquinoxalinone core can undergo oxidation to form quinoxaline derivatives or reduction to form more saturated compounds.
Addition Reactions: The methanesulfonyl group can participate in addition reactions with nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoxalinones.
Oxidation: Products include quinoxaline derivatives.
Reduction: Products include more saturated tetrahydroquinoxalinone derivatives.
Scientific Research Applications
4-[(4-CHLOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-CHLOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The methanesulfonyl group can enhance the compound’s binding affinity to target proteins, while the tetrahydroquinoxalinone core can interact with specific active sites.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl Methanesulfonyl Chloride: A precursor in the synthesis of the target compound.
Quinoxaline Derivatives: Compounds with similar core structures but different substituents.
Sulfonamide Derivatives: Compounds with similar sulfonyl functional groups.
Uniqueness
4-[(4-CHLOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is unique due to its combination of a chlorophenyl group, a methanesulfonyl group, and a tetrahydroquinoxalinone core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
